molecular formula C12H13NO2 B13522655 3,5-Dimethyl-4-[(oxiran-2-yl)methoxy]benzonitrile

3,5-Dimethyl-4-[(oxiran-2-yl)methoxy]benzonitrile

Katalognummer: B13522655
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: ZXSJESYSFAHYOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dimethyl-4-[(oxiran-2-yl)methoxy]benzonitrile is an organic compound with the molecular formula C11H11NO2. It is characterized by the presence of a benzonitrile group substituted with two methyl groups and an oxirane (epoxide) ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-[(oxiran-2-yl)methoxy]benzonitrile typically involves the reaction of 3,5-dimethyl-4-hydroxybenzonitrile with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then cyclized to form the oxirane ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dimethyl-4-[(oxiran-2-yl)methoxy]benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under mild conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted products depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3,5-Dimethyl-4-[(oxiran-2-yl)methoxy]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,5-Dimethyl-4-[(oxiran-2-yl)methoxy]benzonitrile involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Dimethyl-4-hydroxybenzonitrile: Lacks the oxirane ring but shares the benzonitrile core structure.

    4-(Oxiran-2-ylmethoxy)benzonitrile: Similar structure but without the methyl groups.

    3,5-Dimethylbenzonitrile: Lacks both the oxirane ring and the methoxy group.

Uniqueness

3,5-Dimethyl-4-[(oxiran-2-yl)methoxy]benzonitrile is unique due to the presence of both the oxirane ring and the benzonitrile group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various scientific and industrial purposes.

Eigenschaften

Molekularformel

C12H13NO2

Molekulargewicht

203.24 g/mol

IUPAC-Name

3,5-dimethyl-4-(oxiran-2-ylmethoxy)benzonitrile

InChI

InChI=1S/C12H13NO2/c1-8-3-10(5-13)4-9(2)12(8)15-7-11-6-14-11/h3-4,11H,6-7H2,1-2H3

InChI-Schlüssel

ZXSJESYSFAHYOK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1OCC2CO2)C)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.